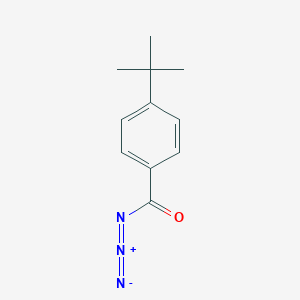

4-tert-Butylbenzoyl azide

Description

Contextualization within the Field of Organic Azide (B81097) Chemistry

Organic azides (R-N₃) are a class of energy-rich compounds that have been a subject of considerable interest since the first synthesis of phenyl azide in 1864. wikipedia.org These molecules are characterized by the linear azide functional group (–N=N⁺=N⁻), which imparts a unique and versatile reactivity. baseclick.eu Organic azides are notable for their ability to participate in reactions either by acting as a nucleophile or by releasing molecular nitrogen (N₂), a highly stable leaving group, to generate reactive nitrene intermediates. wikipedia.orgnih.gov

This dual reactivity makes them indispensable in a variety of chemical transformations. nih.gov They are foundational to several named reactions, including the Staudinger reduction, the aza-Wittig reaction, the Schmidt reaction, and the Huisgen 1,3-dipolar cycloaddition, famously associated with "click chemistry." baseclick.eunih.govmdpi.com The ability of azides to serve as precursors to amines, amides, and N-heterocycles has cemented their role as vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. testbook.comallen.in However, their high energy content also means that low molecular weight azides can be potentially explosive, necessitating careful handling and specific laboratory protocols. ucsb.edu

Significance of Acyl Azides as Synthetic Intermediates

Within the family of organic azides, acyl azides (RCON₃) are a particularly important subclass. researchgate.net 4-tert-Butylbenzoyl azide is a prime example of an aromatic acyl azide. These compounds are highly valued as versatile synthetic intermediates primarily because they are efficient precursors to isocyanates (R-N=C=O) through the Curtius rearrangement. researchgate.netnih.govresearchgate.net This transformation is a cornerstone of organic synthesis, providing reliable access to isocyanates which are themselves powerful building blocks. organic-chemistry.orgbyjus.com

The significance of acyl azides is underscored by their wide application in the synthesis of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. testbook.comnih.gov The conversion of a carboxylic acid, via its corresponding acyl azide, into a primary amine with the loss of one carbon atom (as CO₂) is a particularly powerful synthetic strategy. testbook.commasterorganicchemistry.com This process is often favored for its mild conditions and high functional group tolerance. nih.gov Furthermore, the acyl azide method is noted for its ability to form peptide bonds with minimal racemization, making it valuable in peptide synthesis. rsc.org

Table 1: Common Synthetic Routes to Acyl Azides

| Starting Material | Reagents | Description |

|---|---|---|

| Acyl Chlorides | Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃) | A common and direct method involving nucleophilic substitution. wikipedia.org |

| Carboxylic Acids | Diphenylphosphoryl azide (DPPA) | A direct, one-pot method for converting carboxylic acids to acyl azides. wikipedia.org |

| Acyl Hydrazides | Nitrous acid (HNO₂) | A traditional method where an acyl hydrazide is treated with a nitrosyl precursor. nih.govwikipedia.org |

| Aldehydes | Iodine azide (IN₃) | Involves the radical azidonation of aldehydes. researchgate.net |

Overview of Key Transformations Involving the Azide Moiety

The chemistry of this compound is dominated by transformations of its acyl azide group. These reactions provide pathways to a diverse range of functional groups.

The Curtius Rearrangement

The most prominent reaction of acyl azides, including this compound, is the Curtius rearrangement. testbook.comorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate with the concurrent loss of nitrogen gas. wikipedia.org The thermal reaction is understood to be a concerted process, where the migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of N₂, thus avoiding a discrete nitrene intermediate. wikipedia.orglscollege.ac.in This mechanism ensures that the stereochemistry of the migrating group is fully retained. nih.govlscollege.ac.in

The resulting isocyanate is a highly valuable intermediate that can be trapped by a variety of nucleophiles: allen.inmasterorganicchemistry.comwikipedia.org

Reaction with Alcohols: In the presence of an alcohol, the isocyanate forms a stable carbamate (B1207046) (urethane). allen.inwikipedia.org This is a widely used method for creating protected amines, such as Boc-protected amines when using tert-butanol (B103910). testbook.com

Reaction with Amines: Trapping the isocyanate with a primary or secondary amine leads to the formation of a urea (B33335) derivative. allen.inwikipedia.org

Table 2: Products from the Curtius Rearrangement of an Acyl Azide

| Nucleophile | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Water (H₂O) | Carbamic acid | Primary amine | Amine |

| Alcohol (R'-OH) | N/A | Carbamate | Carbamate (Urethane) |

Other Transformations

While the Curtius rearrangement is the principal pathway, the azide moiety can theoretically participate in other reactions common to organic azides.

Staudinger Reaction/Ligation: Organic azides react with phosphines (like triphenylphosphine) to form an aza-ylide intermediate. wikipedia.orgalfa-chemistry.com This intermediate can be hydrolyzed to produce a primary amine and a phosphine (B1218219) oxide (Staudinger Reduction), or it can react with an intramolecular electrophile, such as an ester, to form an amide bond (Staudinger Ligation). core.ac.ukwikipedia.org

Aza-Wittig Reaction: The aza-ylide formed in the Staudinger reaction can also react with carbonyl compounds, such as aldehydes or ketones, to form imines. wikipedia.orgthieme-connect.com There are catalytic versions of this reaction where the phosphine is regenerated. beilstein-journals.orgbeilstein-journals.org

Cycloadditions: Although more characteristic of alkyl and aryl azides, the azide group is a classic 1,3-dipole for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. baseclick.eumdpi.com

For this compound, these alternative reactions are less common than the Curtius rearrangement, which typically proceeds readily upon heating. researchgate.net The synthetic utility of this compound is therefore almost exclusively centered on its role as a precursor to the 4-tert-butylphenyl isocyanate and the subsequent nitrogen-containing products.

Structure

3D Structure

Properties

CAS No. |

3651-81-8 |

|---|---|

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-tert-butylbenzoyl azide |

InChI |

InChI=1S/C11H13N3O/c1-11(2,3)9-6-4-8(5-7-9)10(15)13-14-12/h4-7H,1-3H3 |

InChI Key |

YJZYTKFSPKSBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butylbenzoyl Azide

Approaches to Acyl Azide (B81097) Formation

The generation of the acyl azide moiety in 4-tert-butylbenzoyl azide relies on established chemical transformations. The most common strategies involve nucleophilic acyl substitution, where an azide anion acts as the nucleophile, or the use of activated precursors derived from 4-tert-butylbenzoic acid.

Nucleophilic Acyl Substitution Strategies Utilizing Azide Salts

Nucleophilic acyl substitution is a cornerstone for the synthesis of this compound. libretexts.orgmasterorganicchemistry.comunizin.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.comunizin.org In this context, the azide ion (N₃⁻), typically from an alkali metal salt like sodium azide (NaN₃), serves as the potent nucleophile.

The general mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The azide nucleophile first adds to the electrophilic carbonyl carbon of a 4-tert-butylbenzoyl derivative, forming a tetrahedral intermediate. unizin.org Subsequently, this intermediate collapses, expelling the leaving group and forming the stable this compound. The efficiency of this reaction is highly dependent on the nature of the leaving group attached to the acyl moiety.

Precursor-Based Synthesis from 4-tert-Butylbenzoyl Halides (e.g., 4-tert-Butylbenzoyl Chloride)

A highly effective and widely employed precursor for the synthesis of this compound is 4-tert-butylbenzoyl chloride. thermofisher.comnih.gov This acyl halide is particularly useful due to the excellent leaving group ability of the chloride ion. The reaction involves the direct treatment of 4-tert-butylbenzoyl chloride with an azide salt, most commonly sodium azide.

The reaction is a classic example of nucleophilic acyl substitution. The chloride atom activates the carbonyl group towards nucleophilic attack by the azide ion. This method is often preferred due to the commercial availability and reactivity of the acyl chloride.

Another related precursor is 4-tert-butylbenzyl azide, which can be synthesized from 4-tert-butylbenzyl chloride and sodium azide. While structurally similar, the synthetic target in this article, this compound, features the azide group attached to a carbonyl, not a methylene (B1212753) group.

Considerations for Reaction Efficiency and Scalability

Several factors must be carefully controlled to ensure high efficiency and enable the safe scale-up of this compound synthesis. Acyl azides are known to be potentially energetic compounds, and their synthesis requires careful management of reaction conditions. nih.govrsc.org

Key parameters influencing the reaction include temperature, solvent, and the stoichiometry of the reagents. For instance, in the synthesis of other acyl azides, reaction temperatures are often maintained at a specific level to promote the desired reaction while preventing decomposition or the formation of undesired byproducts. nih.gov The choice of solvent is also critical; polar aprotic solvents are often employed to dissolve the azide salt and facilitate the substitution reaction.

For large-scale production, continuous-flow technology offers significant advantages over traditional batch processes for handling potentially hazardous intermediates like acyl azides. nih.govacs.org Flow chemistry allows for the in situ generation and immediate consumption of the acyl azide, minimizing its accumulation and enhancing safety. nih.gov This approach also provides superior control over reaction parameters, leading to improved yields and selectivity. nih.gov The development of scalable syntheses is crucial for applications where larger quantities of the compound are required. acs.org

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Potential for accumulation of hazardous intermediates. | In situ generation and consumption minimizes accumulation, enhancing safety. nih.gov |

| Heat Transfer | Less efficient, potential for localized overheating. | High surface-area-to-volume ratio allows for excellent heat dissipation. nih.gov |

| Reaction Time | Often requires several hours. nih.gov | Can be significantly faster, sometimes on the order of seconds or minutes. nih.gov |

| Scalability | Can be challenging due to safety and efficiency concerns. | More readily scalable by numbering-up reactors or using larger systems. rsc.orgacs.org |

| Byproduct Formation | May lead to the formation of undesired side products. nih.gov | Often provides higher selectivity and cleaner reaction profiles. nih.gov |

| Yield | Can be variable. | Often results in higher and more consistent yields. nih.gov |

Reactivity and Mechanistic Investigations of 4 Tert Butylbenzoyl Azide

Curtius Rearrangement of 4-tert-Butylbenzoyl Azidebenchchem.comorganic-chemistry.org

The Curtius rearrangement is a cornerstone of organic chemistry, providing a reliable method for the conversion of carboxylic acids, via their corresponding acyl azides, into isocyanates. nih.govchemistrylearner.com This reaction, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097), which for 4-tert-butylbenzoyl azide, results in the loss of nitrogen gas and the formation of a highly reactive isocyanate intermediate. wikipedia.orgbyjus.com The reaction is known for its high efficiency and tolerance of a wide range of functional groups. nih.gov

Formation of Intermediate 4-tert-Butylphenyl Isocyanatebenchchem.com

The pivotal step in the Curtius rearrangement of this compound is its thermal decomposition to yield 4-tert-butylphenyl isocyanate. organic-chemistry.orgnih.gov This transformation is characterized by the elimination of a molecule of nitrogen (N₂) and the migration of the 4-tert-butylphenyl group from the carbonyl carbon to the nitrogen atom. The resulting isocyanate is a stable, yet reactive, compound that can be isolated or used in situ for further chemical transformations. chemistrylearner.comscbt.com

Table 1: Key Transformation in the Curtius Rearrangement

| Reactant | Intermediate Product | Byproduct |

|---|

Subsequent Transformations via Isocyanate Reactivity

The 4-tert-butylphenyl isocyanate generated from the Curtius rearrangement is a versatile electrophile that readily reacts with various nucleophiles. wikipedia.orgbyjus.com This reactivity allows for the synthesis of a diverse array of functional groups, including carbamates and primary amines, which are important building blocks in medicinal chemistry and materials science. nih.gov

When the Curtius rearrangement of this compound is performed in the presence of an alcohol, the intermediate 4-tert-butylphenyl isocyanate is trapped to form a stable carbamate (B1207046) derivative. wikipedia.orgorganic-chemistry.org For instance, reaction with tert-butanol (B103910) yields Boc-protected amines, which are crucial intermediates in organic synthesis due to the protective nature of the Boc group. wikipedia.org Similarly, the use of benzyl (B1604629) alcohol leads to the formation of Cbz-protected amines. wikipedia.org This one-pot procedure is highly efficient for creating these valuable protected amine functionalities. organic-chemistry.org

Table 2: Formation of Carbamates from 4-tert-Butylphenyl Isocyanate

| Nucleophile (Alcohol) | Product |

|---|---|

| tert-Butanol | tert-Butyl (4-tert-butylphenyl)carbamate |

The hydrolysis of 4-tert-butylphenyl isocyanate provides a direct route to the corresponding primary amine, 4-tert-butylaniline. wikipedia.orgbyjus.com This transformation proceeds through the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the amine and carbon dioxide. organic-chemistry.orgbyjus.com This method is particularly advantageous as it typically produces the primary amine in high purity, without the formation of secondary or tertiary amine byproducts. nih.gov

Generation of Carbamates in the Presence of Alcohols

Detailed Mechanistic Pathways of the Curtius Rearrangementbenchchem.comorganic-chemistry.org

The mechanism of the Curtius rearrangement has been a subject of detailed investigation. It was initially proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate. nih.govwikipedia.org However, extensive research and the absence of nitrene insertion byproducts in thermal reactions suggest a concerted mechanism. wikipedia.org

In this concerted pathway, the migration of the R-group (in this case, the 4-tert-butylphenyl group) occurs simultaneously with the expulsion of nitrogen gas. wikipedia.org This process happens with complete retention of the stereochemistry of the migrating group. nih.gov While the acyl nitrene intermediate can be trapped under photochemical conditions, thermal reactions are believed to proceed through this concerted transition state. nih.gov

Heterocycle Synthesis and Cycloaddition Reactions of this compound

Beyond the Curtius rearrangement, the azide functionality in compounds like this compound and related benzyl azides can participate in cycloaddition reactions, a powerful tool for the synthesis of heterocyclic compounds. The [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a prominent example, leading to the formation of 1,2,3-triazoles. alfa-chemistry.com

These triazole derivatives are of significant interest in medicinal chemistry and drug development due to their biological activities. The regioselectivity of this reaction can often be controlled, for example, by using a copper(I) catalyst in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.comacs.org Research has shown that 4-tert-butylbenzyl azide can undergo [3+2] cycloaddition with alkynes to yield triazole derivatives. In some instances, the regioselectivity can be influenced by host-guest chemistry, as demonstrated by the reaction of 4-tert-butylphenyl azide with a cyclodextrin-modified alkyne, which preferentially forms the 1,5-disubstituted triazole. researchgate.net Furthermore, 4-tert-butylbenzyl azide has been utilized in acid-promoted reactions to synthesize quinoline (B57606) derivatives. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-tert-Butylphenyl isocyanate |

| Nitrogen |

| tert-Butanol |

| Benzyl alcohol |

| tert-Butyl (4-tert-butylphenyl)carbamate |

| Benzyl (4-tert-butylphenyl)carbamate |

| 4-tert-Butylaniline |

| Carbon dioxide |

| 4-tert-Butylbenzyl azide |

| Quinoline |

Application in the Synthesis of N-Substituted Hydantoin (B18101) Compounds

The synthesis of N-substituted hydantoin compounds from this compound is a potential, though not widely documented, application that would likely proceed via the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.comchemistrysteps.com This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgjk-sci.comchemistrysteps.com The resulting 4-tert-butylbenzoyl isocyanate is a reactive intermediate that can be trapped by various nucleophiles. wikipedia.orgjk-sci.comchemistrysteps.com

In the context of hydantoin synthesis, the isocyanate would react with an α-amino acid or its corresponding ester. The initial reaction would be the addition of the amino group of the amino acid to the isocyanate, forming an N-acylurea derivative. Subsequent intramolecular cyclization, often promoted by heat or base, would lead to the formation of the hydantoin ring. While this pathway is mechanistically plausible and analogous to established hydantoin syntheses from other isocyanates, specific examples employing this compound are not prevalent in the current literature.

Table 1: Plausible Reaction Scheme for Hydantoin Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound | 4-tert-Butylbenzoyl isocyanate + N₂ | Curtius rearrangement of the acyl azide. wikipedia.orgjk-sci.comchemistrysteps.com |

| 2 | 4-tert-Butylbenzoyl isocyanate + α-Amino acid | N-(4-tert-Butylbenzoyl)-N'-(carboxymethyl)urea derivative | Nucleophilic addition of the amino group to the isocyanate. |

| 3 | N-(4-tert-Butylbenzoyl)-N'-(carboxymethyl)urea derivative | N-Substituted hydantoin | Intramolecular cyclization with elimination of water. |

Exploration of [3+2] Cycloaddition Reactions with Diverse Dipolarophiles

The azide group in this compound is a classic 1,3-dipole, making it an excellent candidate for [3+2] cycloaddition reactions with various dipolarophiles. acs.orgnih.govnih.gov These reactions are powerful tools for the construction of five-membered heterocyclic rings. The reactivity of the azide is influenced by both steric and electronic factors. The electron-withdrawing nature of the benzoyl group can affect the energy levels of the azide's molecular orbitals, thereby influencing its reactivity towards different dipolarophiles.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry". researchgate.netrsc.orgnih.govbeilstein-journals.org This reaction typically involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, leading exclusively to the formation of a 1,4-disubstituted 1,2,3-triazole. researchgate.netbeilstein-journals.org

While specific examples detailing the use of this compound in CuAAC reactions are not abundant in the surveyed literature, the closely related 4-tert-butylbenzyl azide has been successfully employed in numerous CuAAC reactions. escholarship.orgrsc.orgrsc.orgrsc.orgresearchgate.net This provides strong evidence for the potential of this compound to undergo this transformation under similar conditions. The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.

Table 2: Typical Conditions for CuAAC Reactions

| Component | Example | Purpose |

| Azide | This compound (postulated) | 1,3-dipole source |

| Alkyne | Terminal alkynes | Dipolarophile |

| Copper(I) Source | CuI, CuSO₄/Sodium Ascorbate | Catalyst |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) and accelerates the reaction |

| Solvent | t-BuOH/H₂O, THF, DMF | Reaction medium |

The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, which is particularly valuable for biological applications where the cytotoxicity of copper is a concern. nih.govmagtech.com.cnd-nb.inforsc.org This reaction utilizes a strained cyclooctyne (B158145) as the dipolarophile. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at or near room temperature without the need for a catalyst. nih.govmagtech.com.cnd-nb.info

Similar to CuAAC, while direct examples with this compound are scarce in the literature, the general reactivity of azides in SPAAC is well-established. nih.govmagtech.com.cnd-nb.inforsc.org The reaction of this compound with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), is expected to proceed efficiently to yield a triazole product. The rate of the SPAAC reaction is highly dependent on the structure and strain of the cyclooctyne used. magtech.com.cn

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Potential

Formation of Triazoles and Other Nitrogen-Containing Heterocycles

As discussed in the context of CuAAC and SPAAC, the most prominent application of this compound in the synthesis of nitrogen-containing heterocycles is the formation of 1,2,3-triazoles. nih.govrsc.orgorganic-chemistry.orgfrontiersin.orgnih.gov The copper-catalyzed reaction with terminal alkynes provides a reliable route to 1,4-disubstituted 1,2,3-triazoles, while the uncatalyzed thermal cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), on the other hand, are known to favor the formation of 1,5-disubstituted triazoles. nih.gov

Beyond triazoles, this compound has the potential to participate in cycloaddition reactions with other types of dipolarophiles to form different heterocyclic systems. For instance, the reaction of azides with nitriles can lead to the formation of tetrazoles. researchgate.netchalcogen.roorganic-chemistry.orgrsc.org This reaction, often catalyzed by Lewis acids such as zinc or tin compounds, provides a direct route to 1,5-disubstituted tetrazoles. The reaction of this compound with a nitrile would involve the [3+2] cycloaddition of the azide to the carbon-nitrogen triple bond of the nitrile.

Furthermore, cycloadditions with electron-deficient alkenes can yield triazolines, which may be stable or undergo further reactions. mdpi.com The reactivity and the nature of the final product depend on the specific alkene used and the reaction conditions.

Other Potential Reactions of this compound

The reduction of the azido (B1232118) group in this compound to the corresponding primary amine, 4-tert-butylbenzamide, is a fundamental and well-established transformation. masterorganicchemistry.comresearchgate.netrsc.org This reaction is of significant synthetic utility as it provides a mild method for the introduction of an amino group. A variety of reducing agents and catalytic systems can be employed for this purpose.

Table 3: Common Methods for the Reduction of Aryl Azides

| Reagent/Catalyst | Conditions | Comments |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | High efficiency, clean reaction. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | Powerful reducing agent, less chemoselective. masterorganicchemistry.com |

| Staudinger Reaction (e.g., PPh₃) | THF, H₂O | Mild conditions, proceeds via an iminophosphorane intermediate. |

| Sodium Borohydride (NaBH₄) | With catalysts (e.g., NiCl₂) or in specific solvents | Milder than LiAlH₄, often requires a catalyst. rsc.org |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral media | A classic method for azide reduction. |

The choice of the reducing agent depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, catalytic hydrogenation is generally a clean and efficient method, while the Staudinger reaction is known for its mild conditions and tolerance of many functional groups. masterorganicchemistry.com

Staudinger Ligation Pathways

The Staudinger ligation is a well-established chemical reaction for forming a stable amide bond by reacting an azide with a phosphine (B1218219) that has an appropriately positioned electrophilic trap. wikipedia.orgysu.am The reaction is a modification of the classical Staudinger reaction, which reduces azides to primary amines. wikipedia.orgorganic-chemistry.org The ligation pathway is initiated by the nucleophilic attack of a phosphine, such as triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. ysu.amalfa-chemistry.com

In the context of this compound, the reaction begins with its interaction with a specially designed phosphine reagent. This initial step forms a phosphazide (B1677712) intermediate, which is generally unstable and quickly loses a molecule of nitrogen gas (N₂) to produce a highly reactive aza-ylide intermediate, specifically N-(4-tert-butylbenzoyl)iminophosphorane. ysu.amalfa-chemistry.com

The key feature of the Staudinger ligation is the subsequent intramolecular reaction of this aza-ylide. ysu.am The phosphine reagent is engineered to contain an electrophile, most commonly an ester group, which acts as a trap. The nucleophilic nitrogen of the aza-ylide attacks this electrophilic trap, leading to a cyclization event. This is followed by hydrolysis of the resulting intermediate to yield the final, stable amide product and a phosphine oxide byproduct. ysu.am While the Staudinger ligation is a powerful tool for bioconjugation and has been studied extensively, specific examples detailing the reaction with this compound are not prominently featured in the literature. ysu.ammdpi.com However, the general mechanism provides a clear pathway for its potential reactivity.

General Staudinger Ligation Mechanism

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of a phosphine (containing an electrophilic trap, e.g., an ester) on this compound. | Phosphazide |

| 2 | The phosphazide loses dinitrogen (N₂) to form a reactive intermediate. | Aza-ylide (Iminophosphorane) |

| 3 | Intramolecular nucleophilic attack by the aza-ylide on the electrophilic trap. | Cyclic intermediate |

| 4 | Hydrolysis of the cyclic intermediate. | Amide-linked product + Phosphine oxide |

Aza-Wittig Reactions with Carbonyl Compounds

The aza-Wittig reaction is a versatile method for the synthesis of imines from the reaction of iminophosphoranes with carbonyl compounds, such as aldehydes and ketones. wikipedia.orgmdma.ch Similar to the Staudinger ligation, the reaction is initiated by the formation of an iminophosphorane (aza-ylide) from an azide and a phosphine. alfa-chemistry.com For this compound, this involves a reaction with a tertiary phosphine, like triphenylphosphine, to generate N-(4-tert-butylbenzoyl)iminophosphorane with the concurrent release of nitrogen gas. alfa-chemistry.com

This iminophosphorane is a potent nucleophile and readily reacts with the electrophilic carbon of a carbonyl group. wikipedia.org The reaction proceeds through a four-membered ring intermediate known as an oxazaphosphetane. This intermediate is unstable and collapses to form a carbon-nitrogen double bond (imine) and a stable phosphine oxide, typically triphenylphosphine oxide, which acts as the thermodynamic driving force for the reaction. alfa-chemistry.comwikipedia.org

The aza-Wittig reaction can be performed as a one-pot synthesis where the azide, phosphine, and carbonyl compound are combined, allowing the iminophosphorane to be generated and react in situ. wikipedia.orgmdma.ch This methodology has been applied in the synthesis of complex heterocyclic structures.

Detailed Research Findings:

In a study focused on the synthesis of novel piperazine-2,5-dione derivatives, an intramolecular aza-Wittig reaction was a key step. mdpi.com A substrate containing both an azide group and an ester carbonyl function was treated with triphenylphosphine. This initiated the Staudinger reaction to form an iminophosphorane, which then underwent a spontaneous intramolecular aza-Wittig cyclization with the internal ester group to form a cyclic imine. Subsequent rearrangement and acylation with 4-tert-butylbenzoyl chloride yielded the final product. mdpi.com This demonstrates the utility of the aza-Wittig sequence involving a 4-tert-butylbenzoyl moiety for constructing complex molecular architectures.

Table of Intramolecular Aza-Wittig Reaction Example

| Reactant | Reagents | Key Intermediate | Final Product (after further steps) | Yield | Reference |

|---|---|---|---|---|---|

| Azido-ester precursor | 1. Triphenylphosphine (PPh₃), THF | Cyclic imine | 1-(3,5-Dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)piperazine-2,5-dione | 70% | mdpi.com |

The aza-Wittig reaction of this compound is expected to proceed efficiently with a range of external aldehydes and ketones to furnish the corresponding N-(4-tert-butylbenzoyl)imines.

Table of Representative Aza-Wittig Reactions with Carbonyl Compounds

| Carbonyl Compound | Reagents | Expected Imine Product |

|---|

Advanced Spectroscopic and Structural Characterization of 4 Tert Butylbenzoyl Azide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the synthesis of 4-tert-butylbenzoyl azide (B81097) by identifying its two key functional groups: the azide (-N₃) and the carbonyl (C=O) group.

The azide group exhibits a strong and very characteristic antisymmetric stretching vibration (νₐₛ) in a region where few other functional groups absorb, typically between 2100 and 2170 cm⁻¹. For organic azides, this peak is sharp and intense. researchgate.net In a steroid derivative containing an azide group, this stretch was observed at 2095 cm⁻¹. acs.org For the related compound, 4-iodobenzoyl azide, a sharp absorption band corresponding to the azide group is clearly visible in its FT-IR spectrum. researchgate.net

The carbonyl group of the benzoyl moiety produces another strong, sharp absorption band. In derivatives containing the 4-tert-butylbenzoyl group, this C=O stretching vibration is typically observed around 1700 cm⁻¹. scielo.org.mx For instance, in 5ʹ-O-(4-t-butylbenzoyl)thymidine, the carbonyl stretch appears at 1701 cm⁻¹. scielo.org.mx The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to a non-conjugated ketone.

The presence of both of these distinct absorption bands in an FT-IR spectrum provides strong evidence for the successful formation of 4-tert-butylbenzoyl azide.

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (-N₃) | Antisymmetric Stretch | 2100 - 2170 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise elucidation of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the signals for the protons can be predicted based on the analysis of closely related structures. The molecule possesses a plane of symmetry, simplifying the aromatic region of the spectrum.

The most prominent signal is a sharp singlet at approximately δ 1.3 ppm, integrating to nine protons, which corresponds to the chemically equivalent methyl protons of the tert-butyl group. This signal is characteristic of the tert-butyl group attached to a benzene (B151609) ring.

The aromatic region will display a classic AA'BB' system, appearing as two distinct doublets.

The two protons on the aromatic ring adjacent to the carbonyl group are expected to resonate downfield, around δ 7.8-8.1 ppm, due to the electron-withdrawing effect of the carbonyl azide moiety. In a similar thymidine (B127349) derivative, these protons appeared as a multiplet at δ 7.96 ppm. scielo.org.mx

The two protons adjacent to the tert-butyl group are expected to appear further upfield, around δ 7.5 ppm. For the thymidine derivative, these were observed at δ 7.34 ppm. scielo.org.mx

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing a signal for each unique carbon atom. Based on data from 4-tert-butylbenzoic acid and other derivatives, the following chemical shifts are expected: chemicalbook.com

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear in the range of δ 165-175 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The quaternary carbon attached to the tert-butyl group would appear around δ 155-160 ppm. The quaternary carbon attached to the carbonyl group would be found around δ 130-135 ppm. The two sets of CH carbons in the aromatic ring would have signals in the δ 125-130 ppm region.

tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group typically appears around δ 35 ppm, while the three equivalent methyl carbons give a strong signal around δ 31 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -C(CH₃ )₃ | ~1.3 (s, 9H) | ~31 |

| -C (CH₃)₃ | - | ~35 |

| Aromatic CH (ortho to C=O) | ~7.9 (d, 2H) | ~129 |

| Aromatic CH (ortho to t-Bu) | ~7.5 (d, 2H) | ~125 |

| Aromatic C (ipso to C=O) | - | ~132 |

| Aromatic C (ipso to t-Bu) | - | ~157 |

| C =O | - | ~170 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer for analysis. csic.es For this compound, LC-MS would be used to confirm its molecular weight and study its fragmentation under ionization. The molecular formula is C₁₁H₁₃N₃O, giving a molecular weight of 203.24 g/mol .

A key fragmentation pathway for acyl azides and other aryl azides upon ionization in the mass spectrometer is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. nih.govresearchgate.net This process leads to the formation of a highly reactive nitrene intermediate, which can then rearrange to a more stable isocyanate. The mass spectrum would therefore be expected to show a prominent fragment ion at m/z 175, corresponding to the [M - N₂]⁺ ion. researchgate.net Further fragmentation of the tert-butyl group (loss of a methyl radical, •CH₃, 15 Da) could also be observed. The detection of the molecular ion peak [M+H]⁺ at m/z 204 and the characteristic [M - 28]⁺ fragment provides strong confirmation of the compound's identity and structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-butylbenzoic acid |

| 5ʹ-O-(4-t-butylbenzoyl)thymidine |

| 4-iodobenzoyl azide |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. rigaku.com This technique requires a single, well-ordered crystal of the compound of interest. oxcryo.com

A comprehensive search of available scientific literature did not yield specific single crystal X-ray diffraction data for the parent compound, this compound. However, structural analyses have been performed on closely related derivatives. For instance, the crystal structures of several N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been determined. While these are not azide derivatives, they share the 4-tert-butylbenzoyl moiety, providing insight into the potential solid-state conformation of this part of the molecule.

Detailed crystallographic data for these hydrazide derivatives, such as the crystal system, space group, and unit cell dimensions, would typically be presented in a table format to summarize the findings from these studies.

Table 1: Illustrative Crystallographic Data for a Hypothetical 4-tert-Butylbenzoyl Derivative

| Parameter | Value |

| Empirical Formula | C₁₈H₂₀N₂O |

| Formula Weight | 280.37 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Åb = 15.456(6) Åc = 10.987(4) Åα = 90°β = 105.45(3)°γ = 90° |

| Volume | 1654.3(11) ų |

| Z | 4 |

| Density (calculated) | 1.125 Mg/m³ |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Computational and Theoretical Chemistry Studies of 4 Tert Butylbenzoyl Azide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to building a detailed profile of a molecule's electronic landscape and its inherent reactivity. For 4-tert-butylbenzoyl azide (B81097), these methods can quantify the influence of the electron-donating tert-butyl group and the electron-withdrawing azide moiety on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can determine optimized molecular geometries, orbital energies, and the distribution of electronic charge. mdpi.comnih.gov For 4-tert-butylbenzoyl azide, DFT studies can elucidate key aspects of its reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In a typical DFT study, the presence of the electron-donating tert-butyl group would be expected to raise the energy of the HOMO of the benzoyl azide system, potentially influencing its nucleophilic character. Conversely, the electronegative azide group contributes significantly to the character of the LUMO.

Hirshfeld charge analysis, another tool used in conjunction with DFT, can reveal the partial atomic charges, indicating the most electropositive and electronegative sites within the molecule. mdpi.com For instance, the nitrogen atom bonded to the carbonyl carbon is typically found to be the most electron-deficient in the azide group. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311G* level of theory.*

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, making it invaluable for predicting UV-Vis absorption spectra. nih.govresearchgate.netscispace.com The method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scispace.com

For this compound, TD-DFT calculations can predict the wavelengths (λmax) of key electronic transitions, such as π → π* and n → π* transitions. These transitions involve the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. Comparing the theoretically predicted spectrum with experimental data allows for a detailed assignment of the observed absorption bands. researchgate.net

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound Calculated at the TD-B3LYP/6-311G* level of theory.*

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.015 | n → π |

| S0 → S2 | 260 | 0.450 | π → π |

Molecular properties and reaction energetics can be significantly influenced by the surrounding solvent. Computational models account for these effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model. researchgate.networldscientific.comacs.orgsemanticscholar.org

In studies of this compound, applying the IEF-PCM model would allow for the simulation of its electronic structure and reactivity in various solvents. researchgate.networldscientific.com This is particularly important for understanding reactions like the Curtius rearrangement or cycloadditions, where the polarity of the solvent can stabilize or destabilize transition states and intermediates, thereby affecting reaction rates and product distributions.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Mechanistic Modeling of Rearrangement and Cycloaddition Reactions

Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a deep, quantitative understanding of reaction mechanisms.

The Curtius rearrangement is a key reaction of acyl azides, involving thermal decomposition to an isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.orgmasterorganicchemistry.com Mechanistic studies suggest that the reaction often proceeds through a concerted pathway, where the migration of the R group and the expulsion of N₂ occur simultaneously, rather than through a discrete acyl nitrene intermediate. masterorganicchemistry.comalmacgroup.com

Computational analysis of the Curtius rearrangement of this compound would involve locating the transition state structure for this process. By calculating the energy of this transition state relative to the ground state of the reactant, the activation energy (Ea) for the rearrangement can be determined. These calculations can predict how the electron-donating 4-tert-butylphenyl group influences the reaction barrier. The migratory aptitude of the aryl group is a key factor, and theoretical studies can quantify its effect on the stability of the transition state. researchgate.net

Table 3: Hypothetical Activation Energies for the Curtius Rearrangement of Substituted Benzoyl Azides

| Substituent (X-C₆H₄CON₃) | Calculated Activation Energy (kcal/mol) |

|---|---|

| 4-tert-Butyl (Electron-Donating) | 25.5 |

| 4-H (Neutral) | 27.0 |

| 4-Nitro (Electron-Withdrawing) | 29.5 |

Acyl azides can participate as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes, to form heterocyclic rings like triazoles. When using an unsymmetrical alkyne, the reaction can yield two different regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles). nih.gov

DFT calculations are a powerful tool for predicting the regioselectivity of such reactions. acs.orgacs.org By modeling the transition states for the different possible cycloaddition pathways, their respective activation barriers can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product. The electronic properties and steric hindrance of the substituents on both the azide and the alkyne play a crucial role in determining the energy of the transition states. acs.orgresearchgate.net For this compound, the bulky tert-butyl group could exert significant steric influence, favoring the formation of the less hindered regioisomer.

Table 4: Hypothetical DFT-Calculated Activation Barriers for the 1,3-Dipolar Cycloaddition of this compound with Phenylacetylene

| Pathway | Product | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | 1,4-Disubstituted Triazole | 22.5 |

| Pathway B | 1,5-Disubstituted Triazole | 24.8 |

Transition State Analysis for Curtius Rearrangement

Conformational Analysis and Molecular Stability Investigations

Computational and theoretical chemistry studies provide crucial insights into the three-dimensional structure and inherent stability of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model molecular geometries, predict the most stable conformations, and understand the energetic barriers that hinder rotation around specific bonds. While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, analysis of related benzoyl and acyl azide derivatives allows for a comprehensive understanding of its likely conformational landscape and molecular stability.

The primary degrees of conformational freedom in this compound involve rotation around two key single bonds: the C(aryl)–C(carbonyl) bond and the C(carbonyl)–N(azide) bond. The interplay of electronic effects, such as conjugation, and steric factors, like the bulky tert-butyl group, governs the preferred spatial arrangement of the molecule.

Conformational Preferences and Rotational Barriers

Theoretical calculations on analogous benzoyl derivatives shed light on the rotational barrier around the C(aryl)–C(carbonyl) bond. For instance, studies on N-methylbenzamide have shown a rotational barrier of approximately 2.8–2.9 kcal/mol. acs.org This barrier arises from the balance between the stabilizing effect of conjugation, which favors a planar arrangement of the phenyl ring and the carbonyl group, and steric hindrance. In the case of this compound, the para-position of the bulky tert-butyl group minimizes direct steric clash with the carbonyl group, suggesting that a largely planar conformation between the benzene (B151609) ring and the carbonyl moiety is energetically favorable.

The conformation around the C(carbonyl)–N(azide) bond is another critical aspect, leading to the possibility of syn and anti conformers. In acyl azides, the syn conformation is often found to be more stable. For example, DFT calculations on acetyl azide indicate that the syn conformer is more stable than the anti conformer. nih.gov For benzoyl azide, the energy difference between these conformers is also a key area of investigation, with studies suggesting that the concerted rearrangement pathway is influenced by this initial conformation. nih.gov The planarity of these conformers is a result of the delocalization of electrons across the carbonyl and azide groups.

To illustrate the typical energy differences and rotational barriers in related systems, the following tables summarize findings from computational studies on analogous molecules.

Table 1: Calculated Rotational Barriers for the C(aryl)–C(carbonyl) Bond in Benzoyl Derivatives.

| Molecule | Computational Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Methylbenzamide | BLYP/DZVP2/A2 | 2.80 - 2.91 | acs.org |

| Benzaldehyde | Various DFT/ab initio | Calculated values often exceed experimental values | sdsu.edu |

| Benzoyl Fluoride | Various DFT/ab initio | Discrepancies noted between calculated and experimental values | sdsu.edu |

Table 2: Conformational Energy Differences and Reaction Barriers in Acyl Azides.

| Molecule | Parameter | Computational Method | Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Acetyl Azide | Stability (syn vs. anti) | DFT/CBS-QB3 | syn is 4.5–4.8 more stable | nih.gov |

| Acetyl Azide | Concerted Rearrangement Barrier (syn) | B3LYP/6-311+G(d,p) | 27.6 | nih.gov |

| Benzoyl Azide | Rearrangement vs. Nitrene Formation Barrier | PBE/TZ2P | 34.5 vs. 32.3 | nih.gov |

These data suggest that this compound likely exists predominantly in a planar conformation, with the syn arrangement of the azide group relative to the carbonyl being the more stable form. The rotation around the C(aryl)–C(carbonyl) bond would have a modest energy barrier, while the interconversion between syn and anti conformers would also be a key energetic consideration.

Molecular Stability and Substituent Effects

The molecular stability of this compound is influenced by the electronic properties of the tert-butyl substituent. The tert-butyl group is known to be an electron-donating group through induction. This electronic effect can influence the stability of the molecule and its reactivity.

Theoretical studies on substituted aryl azides have shown that the nature of the substituent on the aromatic ring plays a significant role in the stability of the azide moiety and the energy barrier for nitrene formation. ethz.ch Electron-donating groups, like the tert-butyl group, are generally expected to slightly destabilize the azide group by increasing the electron density, which can, in turn, affect the kinetics of its decomposition or its participation in cycloaddition reactions. Conversely, electron-withdrawing groups tend to stabilize the azide and increase its electrophilicity. mdpi.com

Emerging Research Directions and Future Perspectives for 4 Tert Butylbenzoyl Azide

Integration of 4-tert-Butylbenzoyl Azide (B81097) into Advanced Synthetic Methodologies

The primary utility of 4-tert-butylbenzoyl azide in advanced synthesis stems from its capacity to undergo the Curtius rearrangement. This powerful transformation involves the thermal or photochemical decomposition of the acyl azide to produce 4-tert-butylphenyl isocyanate, a highly reactive intermediate, with the loss of nitrogen gas. wikipedia.orgnih.gov The reaction is noted for proceeding with complete retention of the migrating group's stereochemistry and is compatible with a wide array of functional groups, making it a valuable tool in complex molecule synthesis. nih.gov

The resulting isocyanate is a versatile precursor that can be trapped by various nucleophiles to generate a range of important functional groups. For instance, reaction with alcohols like tert-butanol (B103910) or benzyl (B1604629) alcohol yields Boc- and Cbz-protected amines, respectively, which are crucial intermediates in modern organic synthesis. wikipedia.org Its reaction with water leads to an unstable carbamic acid that decarboxylates to form the primary amine, while reaction with other amines produces urea (B33335) derivatives. nih.govmasterorganicchemistry.com This modularity allows for the strategic introduction of the 4-tert-butylphenyl moiety into diverse molecular architectures.

Table 1: Key Transformations of this compound via Curtius Rearrangement

| Reactant | Product Class | Specific Example Product |

| Water (H₂O) | Primary Amine | 4-tert-Butylaniline |

| Alcohol (R-OH) | Carbamate (B1207046) | O-Alkyl-(4-tert-butylphenyl)carbamate |

| Amine (R-NH₂) | Urea Derivative | N-Alkyl-N'-(4-tert-butylphenyl)urea |

| Carboxylic Acid | Amide | N-(4-tert-Butylphenyl)amide |

Development of Novel Catalytic Systems for Azide Transformations

While the Curtius rearrangement can be initiated thermally, there is a growing research interest in developing catalytic systems to perform the transformation under milder conditions. wikipedia.org The use of catalysts can lower the required reaction temperature, which minimizes the risk of side reactions and enhances safety. Research has demonstrated that both Lewis and Brønsted acids can catalyze the rearrangement. wikipedia.org For example, the use of boron trifluoride or boron trichloride (B1173362) as a catalyst has been shown to decrease the decomposition temperature for acyl azide rearrangement by as much as 100 °C, leading to significantly improved yields of the isocyanate. wikipedia.org

Future research is expected to focus on developing even more efficient and selective catalysts for transformations of this compound. This includes exploring novel organometallic complexes or organocatalysts that can facilitate the Curtius rearrangement at or near room temperature, further broadening its applicability in the synthesis of sensitive or complex molecules. nih.gov Additionally, catalytic systems that can chemoselectively reduce the azide group in the presence of other reducible functional groups are of high interest. For instance, methods using aluminum and gadolinium triflates with sodium iodide have shown promise for the selective reduction of aromatic azides to amines. researchgate.net

Table 2: Comparison of Thermal vs. Catalytic Curtius Rearrangement

| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement |

| Activation | High Temperature (Heat) | Lewis Acid (e.g., BF₃, BCl₃) |

| Reaction Temperature | Typically > 80 °C | Often significantly lower (e.g., by ~100 °C) |

| Efficiency | Can lead to side products | Generally higher yields of isocyanate |

| Selectivity | Lower for sensitive substrates | Improved for sensitive substrates |

Exploration of Polymeric and Material Applications via Rearrangement Products (e.g., polyureas from isocyanates)

The isocyanate generated from this compound is a key monomer for creating advanced polymers. Isocyanates are well-known to react with difunctional amines or diols in step-growth polymerization to produce polyureas and polyurethanes, respectively. tue.nl These polymers are valued for their excellent mechanical properties, such as high tensile strength and tear resistance, finding use in coatings, foams, and elastomers. nih.govuva.nl

The incorporation of the 4-tert-butylphenyl group into the polymer backbone is expected to impart specific properties. The bulky tert-butyl group can influence chain packing, potentially increasing the polymer's thermal stability, solubility in organic solvents, and modifying its mechanical characteristics. The development of polyureas from 4-tert-butylphenyl isocyanate is a promising research direction, particularly in the context of creating high-performance materials. While much of the recent focus has been on developing isocyanate-free routes to polyureas due to toxicity concerns, isocyanate-based polymerization remains a cornerstone of the industry for producing materials with superior properties. rsc.orgmdpi.com Future work will likely involve the synthesis and characterization of such polymers to explore their potential in specialized applications.

Expansion of this compound's Role in Chemical Probe Development

This compound is a valuable reagent for the synthesis of sophisticated chemical probes used to study biological systems. The 4-tert-butylbenzoyl group (often abbreviated as TBBz) can be introduced into complex molecules, where it serves multiple roles.

One key application is as a bulky, lipophilic protecting group that enhances the solubility of complex intermediates in organic solvents. nih.gov This was demonstrated in the synthesis of a fluorescently-labeled ganglioside probe, where the installation of multiple p-tert-butylbenzoyl groups on a glycolipid acceptor improved its solubility, facilitating a crucial low-temperature sialylation step. nih.gov The azide functionality provides a direct chemical handle to attach this beneficial group to a molecule of interest.

Furthermore, research has shown that the N-tert-butylbenzoyl group can be used to protect functionalities on molecules during solid-phase synthesis. nih.gov In one study, a modified deoxycytidine phosphoramidite (B1245037) was synthesized with a biotin (B1667282) molecule protected by an N-tert-butylbenzoyl group. This bulky protecting group shielded the biotin moiety during oligonucleotide synthesis, allowing for the high-yield production of biotinylated probes. nih.gov These probes are instrumental for isolating and studying nucleic acid-protein complexes. The combination of the reactive azide handle for conjugation and the unique physicochemical properties of the resulting benzoyl derivative positions this compound as a key component for developing next-generation chemical probes.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-tert-Butylbenzoyl azide, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves diazotization of 4-tert-Butylbenzamide or substitution of acyl chlorides with sodium azide. Key parameters include:

- Temperature control (0–5°C for azide formation to minimize decomposition) .

- Solvent selection (e.g., acetone/water mixtures for solubility and safety) .

- Catalyst use (e.g., Lewis acids to accelerate acylation).

- Safety protocols (azides are shock-sensitive; inert atmosphere recommended) .

- Data Table : Example reaction optimization (hypothetical data):

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetone/H₂O | 0 | 78 | 99.2 |

| THF | 25 | 45 | 88.5 |

Q. Which spectroscopic characterization methods are most effective for confirming the structure and purity of 4-tert-Butylbenzoyl azide?

- Methodological Answer :

- FT-IR : Confirm the presence of the azide group (N₃⁻) via asymmetric stretching (~2100 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.3 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 219.14 for C₁₁H₁₃N₃O) .

- HPLC-PDA : Assess purity (>98% for kinetic studies) .

Advanced Research Questions

Q. How can computational chemistry methods predict thermal decomposition pathways of 4-tert-Butylbenzoyl azide, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for decomposition pathways (e.g., Curtius rearrangement to isocyanate) .

- Transition State Analysis : Compare computed IR spectra with experimental data to validate intermediates .

- Challenges : Address discrepancies between simulated and observed reaction rates by adjusting solvation models (e.g., COSMO-RS) .

Q. What experimental design strategies resolve contradictions in literature reports on the stability of 4-tert-Butylbenzoyl azide under varying storage conditions?

- Methodological Answer :

- Factorial Design : Test variables (temperature, humidity, light) using a 2³ matrix to identify interactions .

- Control Groups : Include inert-atmosphere vs. air-exposed samples .

- Analytical Tools : Use DSC/TGA to quantify decomposition thresholds and Arrhenius plots for shelf-life prediction .

Q. How can AI-driven tools optimize reaction conditions for synthesizing 4-tert-Butylbenzoyl azide derivatives?

- Methodological Answer :

- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts for functionalization (e.g., click chemistry) .

- COMSOL Multiphysics : Simulate heat transfer during exothermic reactions to prevent runaway conditions .

- Validation : Cross-check AI recommendations with small-scale experiments (mg quantities) before scaling .

Methodological Notes

- Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Curtius rearrangement kinetics) or stability prediction models .

- Safety and Compliance : Follow ISO guidelines for azide handling, including blast shields and remote monitoring .

- Data Reproducibility : Document all parameters (e.g., solvent lot numbers, humidity levels) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.